molecular formula C16H16N2O4S B4070361 N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)propanamide

N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)propanamide

Cat. No.: B4070361
M. Wt: 332.4 g/mol
InChI Key: QKPWWQJDQMZWIW-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)propanamide: is an organic compound characterized by the presence of a methoxy group, a nitro group, and a phenylthio group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)propanamide typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Thioether Formation: The attachment of a phenylthio group to the propanamide backbone.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy and phenylthio groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry: N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)propanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound may be used to study the effects of nitro and methoxy groups on biological activity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)propanamide involves its interaction with molecular targets such as enzymes and receptors. The presence of the nitro and methoxy groups can influence the compound’s binding affinity and activity. The phenylthio group may also play a role in modulating the compound’s effects.

Comparison with Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide
  • N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)butanamide

Uniqueness: N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11(23-13-6-4-3-5-7-13)16(19)17-14-10-12(18(20)21)8-9-15(14)22-2/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPWWQJDQMZWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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